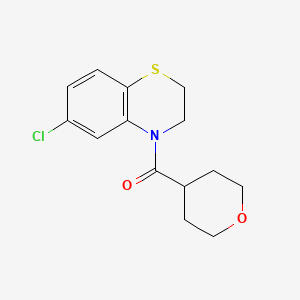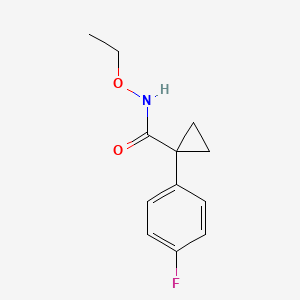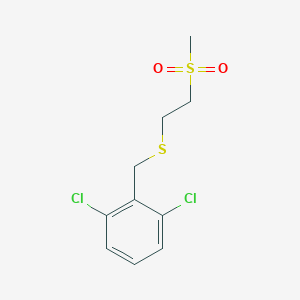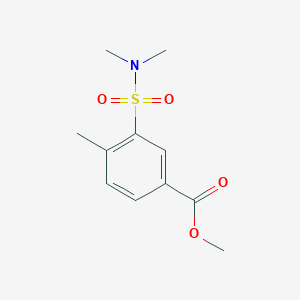![molecular formula C17H26N4O2 B7547816 N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide](/img/structure/B7547816.png)
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR) that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in humans. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Wirkmechanismus
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide stimulates the secretion of GH and IGF-1 by binding to the GHSR, a G protein-coupled receptor located in the hypothalamus. Activation of the GHSR leads to the release of GH from the pituitary gland and the stimulation of IGF-1 production in the liver. GH and IGF-1 have anabolic effects on skeletal muscle and bone, leading to increased lean body mass and bone density.
Biochemical and Physiological Effects:
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide has been shown to increase GH and IGF-1 levels in humans. This leads to an increase in lean body mass, bone density, and muscle strength. N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide has also been shown to reduce fat mass and improve lipid metabolism. In addition, N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide has been shown to improve sleep quality and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide has several advantages for lab experiments. It is orally active and has a long half-life, which makes it easy to administer and study. It also has a well-established mechanism of action and has been extensively studied in humans. However, N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide has some limitations for lab experiments. It is expensive and may not be readily available in some labs. In addition, it may have off-target effects that need to be considered when interpreting results.
Zukünftige Richtungen
There are several future directions for research on N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide. One area of interest is its potential therapeutic applications in the treatment of muscle wasting and cachexia in cancer patients. Another area of interest is its potential use as a performance-enhancing drug in sports. Further research is also needed to determine the long-term safety and efficacy of N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide in humans.
Synthesemethoden
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide is synthesized through a series of chemical reactions, starting with the reaction of 4-bromo-2-methylbenzylamine with 1-(methylcarbamoyl)propan-2-ol to form 4-[(2-methylphenyl)methylamino]-1-(methylcarbamoyl)propan-2-ol. This intermediate is then reacted with piperazine to form N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications. In a clinical trial involving elderly patients with hip fracture, N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide was shown to increase lean body mass and improve functional status. In another clinical trial involving healthy elderly men, N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide was shown to increase lean body mass and bone density. N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide has also been shown to improve muscle strength and reduce muscle wasting in patients with chronic heart failure.
Eigenschaften
IUPAC Name |
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-14-5-3-4-6-15(14)13-21-11-9-20(10-12-21)8-7-16(22)19-17(23)18-2/h3-6H,7-13H2,1-2H3,(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJDNTTUUQDWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCC(=O)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylcarbamoyl)-3-[4-[(2-methylphenyl)methyl]piperazin-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)
![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)


